

# A Comparative Efficacy Analysis of K-111 and Fenofibrate in Lipid Management

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **K-111**

Cat. No.: **B1673201**

[Get Quote](#)

In the landscape of therapeutic interventions for dyslipidemia, a condition characterized by abnormal lipid levels in the bloodstream, peroxisome proliferator-activated receptor alpha (PPAR $\alpha$ ) agonists have long been a cornerstone of treatment. Fenofibrate, a widely prescribed fibric acid derivative, exemplifies this class of drugs. This guide provides a detailed comparison of the discontinued investigational drug **K-111** and the established therapeutic agent fenofibrate, with a focus on their efficacy as illuminated by available clinical trial data. For the purpose of a clinically relevant comparison, this guide will focus on pemafibrate (K-877), a highly selective PPAR $\alpha$  modulator developed by the same company as **K-111** and for which direct comparative data with fenofibrate exists. The development of **K-111** was discontinued, and pemafibrate represents the progression of this line of research.

## Mechanism of Action: A Shared Pathway

Both **K-111** and fenofibrate exert their therapeutic effects by activating PPAR $\alpha$ , a nuclear receptor that plays a pivotal role in the regulation of lipid and glucose metabolism.<sup>[1][2]</sup> Activation of PPAR $\alpha$  leads to the transcription of a suite of genes involved in fatty acid oxidation, lipoprotein metabolism, and inflammation. This shared mechanism results in a reduction of triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.<sup>[2]</sup>



[Click to download full resolution via product page](#)

**Fig. 1:** Simplified signaling pathway of **K-111** and fenofibrate.

## Comparative Efficacy: Insights from Clinical Trials

Direct comparative clinical trials between **K-111** and fenofibrate are not publicly available due to the discontinuation of **K-111**'s development. However, a phase II clinical trial provides

valuable data comparing pemafibrate (K-877) to fenofibrate in patients with dyslipidemia.

## Data Presentation

The following tables summarize the quantitative data from a 12-week, randomized, double-blind, placebo-controlled phase II trial involving patients with high triglyceride and low HDL-C levels.

Table 1: Percent Change in Lipid Parameters from Baseline

| Treatment Group          | Triglycerides | HDL-C  | VLDL-C | Remnant-like Particle (RLP) Cholesterol |
|--------------------------|---------------|--------|--------|-----------------------------------------|
| Pemafibrate (0.1 mg/day) | -42.6%        | +16.0% | -49.3% | -55.2%                                  |
| Pemafibrate (0.2 mg/day) | -42.7%        | +18.7% | -50.9% | -61.5%                                  |
| Pemafibrate (0.4 mg/day) | -45.0%        | +21.0% | -55.1% | -66.7%                                  |
| Fenofibrate (100 mg/day) | -29.7%        | +14.8% | -34.8% | -49.0%                                  |
| Placebo                  | -3.5%         | +3.4%  | -2.8%  | -10.4%                                  |

Data adapted from a phase 2 clinical trial of pemafibrate (K-877). VLDL-C: Very-Low-Density Lipoprotein Cholesterol.

Table 2: Percent Change in Apolipoproteins from Baseline

| Treatment Group          | Apolipoprotein B (ApoB) | Apolipoprotein C-III (ApoC-III) |
|--------------------------|-------------------------|---------------------------------|
| Pemafibrate (0.1 mg/day) | -11.0%                  | -34.2%                          |
| Pemafibrate (0.2 mg/day) | -11.6%                  | -38.5%                          |
| Pemafibrate (0.4 mg/day) | -14.6%                  | -44.4%                          |
| Fenofibrate (100 mg/day) | -4.4%                   | -18.9%                          |
| Placebo                  | +1.2%                   | +2.1%                           |

Data adapted from a phase 2 clinical trial of pemafibrate (K-877).

## Experimental Protocols

The data presented above is derived from a multicenter, randomized, double-blind, placebo- and active-controlled phase 2 clinical trial.

### Study Design:

- Population: Patients with high triglyceride levels ( $\geq 150$  mg/dL and  $< 500$  mg/dL) and low HDL-C levels ( $< 40$  mg/dL).
- Intervention: Participants were randomized to receive one of the following treatments for 12 weeks:
  - Pemafibrate (K-877) at doses of 0.1 mg/day, 0.2 mg/day, or 0.4 mg/day.
  - Fenofibrate at a dose of 100 mg/day.
  - Placebo.
- Primary Efficacy Endpoint: The primary outcome measured was the percent change in fasting serum triglyceride levels from baseline to the end of the 12-week treatment period.
- Secondary Efficacy Endpoints: Secondary outcomes included the percent changes in other lipid parameters such as HDL-C, VLDL-C, RLP-C, ApoB, and ApoC-III.

- Lipid Measurement: Fasting blood samples were collected at baseline and at specified intervals throughout the study. Serum lipid and apolipoprotein levels were determined using standard laboratory techniques.



[Click to download full resolution via product page](#)

**Fig. 2:** Experimental workflow of the comparative clinical trial.

## Conclusion

While **K-111**'s development was halted, the comparative data available for the structurally related and more selective PPAR $\alpha$  modulator, pemafibrate (K-877), suggests a potent lipid-modifying profile. In the head-to-head comparison, pemafibrate demonstrated a more pronounced reduction in triglycerides, VLDL-C, RLP-C, ApoB, and ApoC-III compared to fenofibrate at the doses tested. Both agents showed an ability to increase HDL-C levels. This guide, by presenting the available quantitative data and experimental context, offers researchers and drug development professionals a concise overview of the comparative efficacy of these PPAR $\alpha$  agonists. The findings underscore the potential for developing more selective modulators within this class to optimize therapeutic outcomes in the management of dyslipidemia.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. K-111 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Effects of K-877, a novel selective PPAR $\alpha$  modulator (SPPARM $\alpha$ ), in dyslipidaemic patients: A randomized, double blind, active- and placebo-controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Efficacy Analysis of K-111 and Fenofibrate in Lipid Management]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1673201#comparing-the-efficacy-of-k-111-and-fenofibrate>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)